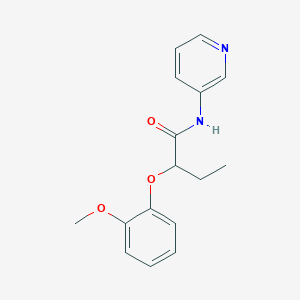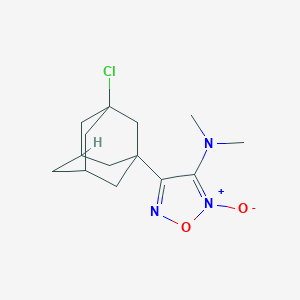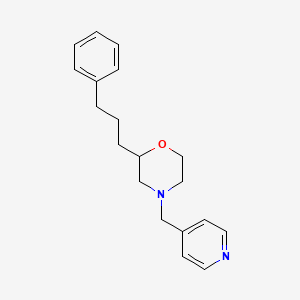
2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide, also known as MPB, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of selective androgen receptor modulators (SARMs) and has shown potential as a treatment for a variety of conditions, including osteoporosis, muscle wasting, and prostate cancer.
Wirkmechanismus
2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide works by selectively binding to androgen receptors in the body. This results in an increase in muscle and bone mass, as well as a decrease in fat mass. 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide also has anti-inflammatory effects, which may contribute to its ability to prevent muscle wasting and improve bone density.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been shown to increase muscle and bone mass in animal studies. It has also been shown to decrease fat mass and improve insulin sensitivity. Additionally, 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been shown to have anti-inflammatory effects, which may contribute to its ability to prevent muscle wasting and improve bone density.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation without the potential side effects of other androgen receptor agonists. However, one limitation of using 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide. One area of interest is its potential use in the treatment of osteoporosis and other bone disorders. Additionally, 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide may have potential as a treatment for muscle wasting in conditions such as cancer cachexia. Further research is also needed to fully understand the mechanism of action of 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide and its potential side effects.
Synthesemethoden
The synthesis of 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide involves several steps, starting with the reaction of 2-methoxyphenol with 3-bromopyridine to form 2-(2-methoxyphenoxy)pyridine. This intermediate is then reacted with 3-bromobutanoyl chloride to form the final product, 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide. The synthesis of 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been well-established, and several variations of the method have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been extensively studied for its potential use in the treatment of various conditions. It has been shown to have anabolic effects on bone and muscle tissue, making it a promising candidate for the treatment of osteoporosis and muscle wasting. Additionally, 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been shown to inhibit the growth of prostate cancer cells, making it a potential treatment for prostate cancer.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-13(16(19)18-12-7-6-10-17-11-12)21-15-9-5-4-8-14(15)20-2/h4-11,13H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAVXRWQQJOHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CC=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(pyridin-3-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-5-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6122665.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6122689.png)

![N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide](/img/structure/B6122702.png)
![4-hydroxy-3-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6122709.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N,N-diethylacetamide](/img/structure/B6122715.png)

![2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol](/img/structure/B6122728.png)
![3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6122744.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6122746.png)
![methyl 1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6122756.png)

![7-(2-cyclohexylethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122771.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6122774.png)